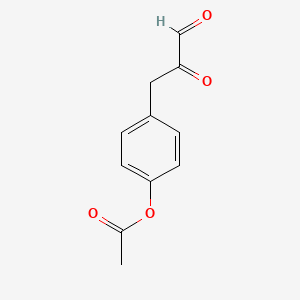

2-(3-Methylpiperidin-1-yl)phenol

Übersicht

Beschreibung

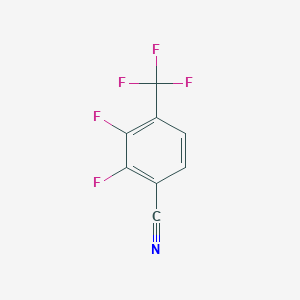

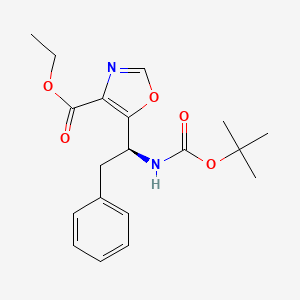

“2-(3-Methylpiperidin-1-yl)phenol” is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-(3-Methylpiperidin-1-yl)phenol” is 1S/C12H17NO/c1-10-5-4-8-13(9-10)11-6-2-3-7-12(11)14/h2-3,6-7,10,14H,4-5,8-9H2,1H3 . This indicates that the compound contains a piperidine ring with a methyl group at the 3rd position and a phenol group at the 2nd position .Chemical Reactions Analysis

Phenolic compounds, such as “2-(3-Methylpiperidin-1-yl)phenol”, exhibit various chemical properties. For instance, they are known to exhibit antioxidants, antimicrobial, and anti-inflammatory properties . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

“2-(3-Methylpiperidin-1-yl)phenol” is a powder at room temperature with a melting point of 51-53°C .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Dicopper(II) complexes with ligands similar to 2-(3-Methylpiperidin-1-yl)phenol have been synthesized for modeling the active site of type 3 copper proteins. These complexes demonstrate catecholase activity, which is a key reaction in the enzymatic oxidation of catechols. The research by Merkel et al. (2005) highlights the potential of such complexes in mimicking natural enzymatic processes (Merkel et al., 2005).

Chemical Synthesis and Structural Analysis

- Compounds structurally related to 2-(3-Methylpiperidin-1-yl)phenol have been synthesized and analyzed for their potential as biologically active drugs due to their high antioxidant value. Ulaş (2020) discusses the synthesis and characterization of such compounds, providing insights into their potential therapeutic applications (Ulaş, 2020).

Materials Science and Corrosion Inhibition

- Schiff bases similar to 2-(3-Methylpiperidin-1-yl)phenol have been studied as corrosion inhibitors for metals. For instance, Yılmaz et al. (2016) explore the use of a related compound as an inhibitor for mild steel in acidic environments, demonstrating its potential in industrial applications (Yılmaz et al., 2016).

Pharmacological Research

- The synthesis and evaluation of phenylpiperidine and phenylpiperazine derivatives, closely related to 2-(3-Methylpiperidin-1-yl)phenol, have been conducted to explore their binding to D2 receptors. This research by Pettersson et al. (2010) delves into the exploration of these compounds in pharmacology, particularly in the context of dopaminergic stabilizers (Pettersson et al., 2010).

Biochemistry and Molecular Biology

- Schiff bases structurally similar to 2-(3-Methylpiperidin-1-yl)phenol have been investigated for their ability to bind with DNA and proteins. Studies like Manna et al. (2019) focus on the interaction of these compounds with biological macromolecules, offering potential insights into their role in biochemical processes (Manna et al., 2019).

Environmental Chemistry

- Research by Bagnell et al. (1996) indicates that compounds related to 2-(3-Methylpiperidin-1-yl)phenol undergo various reactions in high-temperature water, suggesting their potential applications in environmental chemistry and green chemistry processes (Bagnell et al., 1996).

Zukünftige Richtungen

Piperidine derivatives, such as “2-(3-Methylpiperidin-1-yl)phenol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Eigenschaften

IUPAC Name |

2-(3-methylpiperidin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-5-4-8-13(9-10)11-6-2-3-7-12(11)14/h2-3,6-7,10,14H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVKPTWSFHQPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383652 | |

| Record name | 2-(3-methylpiperidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylpiperidin-1-yl)phenol | |

CAS RN |

78864-00-3 | |

| Record name | 2-(3-methylpiperidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium-3-olate](/img/structure/B1621509.png)

![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)

![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)